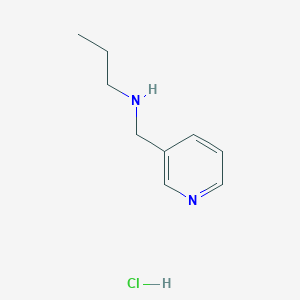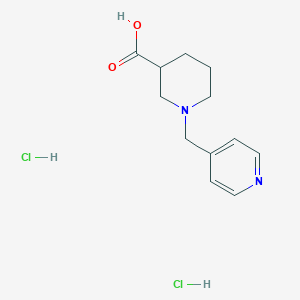![molecular formula C11H17NO4 B3417872 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1251005-34-1](/img/structure/B3417872.png)
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a chemical compound with the molecular formula C11H17NO4 . It is a key structural feature found in a wide range of biologically active natural products, drugs, and agrochemicals .
Synthesis Analysis
The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . A stereoselective and scalable synthesis of this compound is described in a study .Molecular Structure Analysis
The molecular weight of this compound is 227.26 g/mol . The IUPAC name is 3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed .Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.26 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 .Scientific Research Applications
Photocatalysis and Material Science
Carboxylic acids are crucial in the development and enhancement of photocatalytic materials, such as (BiO)_2CO_3 (BOC), which is used in healthcare, photocatalysis, humidity sensors, and supercapacitors. Modification strategies, including doping with nonmetals like carbon, nitrogen, and creating oxygen vacancies, have been explored to improve the photocatalytic performance of BOC-based materials. These modifications enhance the visible light-driven photocatalytic activities due to the unique interaction of semiconductor/semiconductor heterostructures, metal/semiconductor heterostructures, and the surface plasmon resonance effect, among others (Ni et al., 2016).
Biocatalysis and Microbial Fermentation
Carboxylic acids have shown to be both a product and inhibitor in microbial fermentation processes. These compounds are attractive as biorenewable chemicals due to their flexibility and usage as precursors for various industrial chemicals. However, their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae at certain concentrations can affect yield and productivity, highlighting the need for metabolic engineering strategies to increase microbial robustness (Jarboe et al., 2013).
Medicinal Chemistry and Drug Design
The synthesis and modification of carboxylic acids, such as glycyrrhetinic acid, are extensively studied for their cytotoxic effects and potential in cancer treatment. Structural features crucial for cytotoxic effects, like the C-3(OH) at ring A and C30-CO2H at ring E, enable the creation of chemical diversity aimed at improved therapeutic efficacy. Semisynthetic derivatives of glycyrrhetinic acids have shown promising cytotoxic effects toward various cancer cells, making them appealing leads in medicinal chemistry (Hussain et al., 2021).
Environmental Science and Pollution Control
The liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams is crucial for recovering bio-based plastics precursors. With the increasing interest in producing organic acids through fermentative routes, solvent developments for LLX of carboxylic acids have gained scientific attention. This includes new solvents like ionic liquids and improvements in traditional solvent systems, highlighting the role of carboxylic acids in advancing green chemistry and pollution control strategies (Sprakel & Schuur, 2019).
Mechanism of Action
Target of Action
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, also known as Boc-AH1, is a bicyclic amino acid derivative. This compound is often present in molecules capable of acting on various biological targets and is actively used in drug design . .
Mode of Action
The exact mode of action of 3-Boc-3-azabicyclo[31
Biochemical Pathways
The specific biochemical pathways affected by 3-Boc-3-azabicyclo[31
Pharmacokinetics
The pharmacokinetic properties of 3-Boc-3-azabicyclo[31 , which may influence its bioavailability.
Result of Action
The specific molecular and cellular effects of 3-Boc-3-azabicyclo[31
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Boc-3-azabicyclo[31 , suggesting that certain environmental conditions may be necessary for its stability.
Future Directions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives is a cutting-edge area, and significant progress has been made in recent decades . Future research will likely continue to develop efficient methods for the synthesis of these derivatives, emphasizing the scope of substrates and synthesis applications .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group to yield the final product.", "Starting Materials": [ "3-aminocyclopentene", "Di-tert-butyl dicarbonate (Boc2O)", "Triethylamine (TEA)", "Methanol (MeOH)", "Acetic acid (AcOH)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate (EtOAc)", "Water (H2O)" ], "Reaction": [ "Protection of the amine group with Di-tert-butyl dicarbonate (Boc2O) and Triethylamine (TEA) in Methanol (MeOH)", "Formation of the bicyclic ring system through reduction of the cyclopentene with Sodium borohydride (NaBH4) in Acetic acid (AcOH)", "Deprotection of the amine group with Hydrochloric acid (HCl) in Methanol (MeOH) and subsequent neutralization with Sodium hydroxide (NaOH)", "Extraction of the product with Ethyl acetate (EtOAc) and purification through recrystallization from Methanol (MeOH) and Water (H2O)" ] } | |
CAS RN |
1251005-34-1 |
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(1S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7?,11-/m1/s1 |
InChI Key |
OUTDFRNFTVGFRQ-PLNQYNMKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2C[C@]2(C1)C(=O)O |
SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




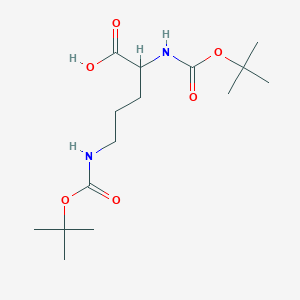
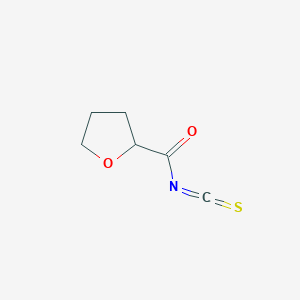
![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B3417822.png)
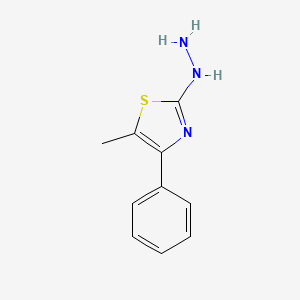
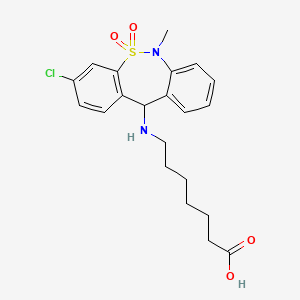
![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B3417840.png)
![4-Chlorothieno[2,3-d]pyrimidin-2-amine](/img/structure/B3417849.png)
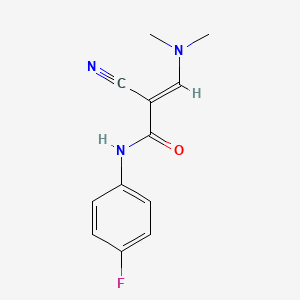
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B3417884.png)

